molecular formula C11H14N2O B503875 (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE

(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE

Cat. No.: B503875
M. Wt: 190.24g/mol
InChI Key: OPHLVQQCUYMCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE is a heterocyclic compound that combines a furan ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE typically involves the reaction of furan-2-carbaldehyde with 1-methylpyrrole in the presence of a suitable catalyst. One common method includes the use of microwave-assisted conditions to enhance the reaction efficiency and yield . The reaction is carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC, resulting in high yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of renewable resources, such as biomass-derived furan compounds, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on both the furan and pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE is unique due to its combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(1-methylpyrrol-2-yl)methanamine

InChI

InChI=1S/C11H14N2O/c1-13-6-2-4-10(13)8-12-9-11-5-3-7-14-11/h2-7,12H,8-9H2,1H3

InChI Key

OPHLVQQCUYMCQV-UHFFFAOYSA-N

SMILES

CN1C=CC=C1CNCC2=CC=CO2

Canonical SMILES

CN1C=CC=C1CNCC2=CC=CO2

Origin of Product

United States

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